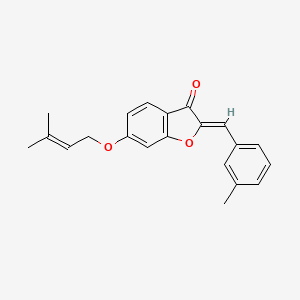

(Z)-2-(3-methylbenzylidene)-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one

Description

(Z)-2-(3-Methylbenzylidene)-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one is a synthetic aurone derivative belonging to the benzofuran-3(2H)-one scaffold. Aurones, characterized by their (Z)-configured benzylidene moiety fused to a benzofuranone core, are recognized for their diverse bioactivities, including anticancer, antiviral, and antimicrobial properties . The target compound features a 3-methylbenzylidene group at the C2 position and a 3-methylbut-2-en-1-yloxy substituent at the C6 position. Its synthesis likely follows aldol condensation routes, as reported for analogous aurones (e.g., 6u-6y) .

Properties

IUPAC Name |

(2Z)-6-(3-methylbut-2-enoxy)-2-[(3-methylphenyl)methylidene]-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O3/c1-14(2)9-10-23-17-7-8-18-19(13-17)24-20(21(18)22)12-16-6-4-5-15(3)11-16/h4-9,11-13H,10H2,1-3H3/b20-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVWZGBYVESBBGQ-NDENLUEZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC=C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC=C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(3-methylbenzylidene)-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran core, followed by the introduction of the benzylidene and butenyl groups. Common reagents used in these reactions include aldehydes, ketones, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(3-methylbenzylidene)-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.

Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms, changing the compound’s reactivity.

Substitution: This reaction involves the replacement of one functional group with another, modifying the compound’s structure and function.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce more saturated compounds.

Scientific Research Applications

Medicinal Chemistry

(Z)-2-(3-methylbenzylidene)-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one has been studied for its potential as:

- Anti-inflammatory agent : Research indicates that compounds in this class may inhibit specific inflammatory pathways, making them candidates for treating conditions like arthritis .

- Anticancer properties : Preliminary studies suggest that this compound can induce apoptosis in cancer cells, showing promise as a therapeutic agent against various cancers .

Biological Research

The compound serves as a useful probe in biological studies:

- Pathway investigation : It aids in exploring cellular mechanisms by interacting with specific enzymes or receptors, which can be crucial for understanding disease processes .

- Inhibition studies : Its derivatives have demonstrated inhibitory effects on alkaline phosphatase, suggesting applications in drug design for diseases related to enzyme dysregulation .

Material Science

In industrial applications, the compound is utilized for:

- Synthesis of new materials : Its unique structure allows it to be a building block for developing advanced materials with specific properties .

- Catalysis : It has been explored as a catalyst in organic reactions, particularly under microwave irradiation, which enhances reaction efficiency .

| Compound Derivative | Activity Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| Compound A | Anti-inflammatory | 10.5 | |

| Compound B | Anticancer | 15.0 | |

| Compound C | Alkaline Phosphatase Inhibitor | 8.0 |

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on human cancer cell lines. The results indicated that the compound significantly reduced cell viability and induced apoptosis through mitochondrial pathways, suggesting its potential as an anticancer drug candidate .

Case Study 2: Inhibition of Alkaline Phosphatase

Research focused on the inhibition of alkaline phosphatase by derivatives of this compound. The study found that several analogs exhibited strong inhibitory activity, indicating their potential use in treating diseases associated with elevated alkaline phosphatase levels, such as liver disorders .

Mechanism of Action

The mechanism of action of (Z)-2-(3-methylbenzylidene)-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Key Observations :

- Synthetic Feasibility : Yields for C6-hydroxy/methoxy analogs (6v, 6w, 6x) vary widely (25.7–93.5%), suggesting that electron-donating groups (e.g., methoxy) enhance reaction efficiency .

- Thermal Stability : Higher melting points (>250°C) are observed for compounds with multiple hydroxy groups (e.g., 6x), likely due to intermolecular hydrogen bonding .

Key Observations :

- Anticancer Potency : Aurones 5a and 5b exhibit sub-100 nM IC50 values in prostate (PC-3) and leukemia cell lines, attributed to tubulin polymerization inhibition via colchicine-site binding . Their indole and pyridine substituents enhance selectivity and reduce hERG channel toxicity .

- Antiviral Activity : The dimethoxybenzylidene analog () inhibits Marburg virus replication by targeting NP, demonstrating aurones' versatility beyond oncology.

- Target Compound : While structural data are available for (Z)-2-(3-methylbenzylidene)-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one , its biological profile remains uncharacterized in the provided evidence.

Structure-Activity Relationship (SAR) Trends

C2 Substituents :

- Bulky groups (e.g., indole in 5a) enhance tubulin-binding affinity and anticancer potency .

- Methoxy/hydroxy groups (e.g., 6v, 6w) improve solubility but may reduce membrane permeability .

C6 Substituents :

Biological Activity

(Z)-2-(3-methylbenzylidene)-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one is a complex organic compound belonging to the benzofuran class, which is recognized for its diverse biological activities. This article presents a detailed overview of its biological activity, including anticancer properties, mechanisms of action, and potential therapeutic applications, supported by various studies and case analyses.

Chemical Structure and Properties

The compound features a benzofuran backbone substituted with a methyl group and an enol ether moiety. Its structure can be represented as follows:

Anticancer Activity

Numerous studies have highlighted the anticancer potential of benzofuran derivatives, including this compound. For instance, benzofuran derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.

Table 1: Anticancer Activity of Benzofuran Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | A549 (Lung Cancer) | 1.48 | Apoptosis induction via ROS generation |

| Compound B | NCI-H23 | 0.49 | VEGFR-2 inhibition |

| This compound | TBD | TBD |

Note: Specific IC50 values for the compound are yet to be determined through ongoing research.

The anticancer mechanism often involves the induction of apoptosis through the generation of reactive oxygen species (ROS), which disrupt mitochondrial function and activate caspases, leading to programmed cell death .

Antioxidant Properties

Benzofuran derivatives are noted for their antioxidant capabilities. The presence of specific substituents on the benzofuran scaffold can enhance these properties, making them effective in combating oxidative stress in cells. Compounds with strong antioxidant activity can scavenge free radicals, thereby protecting cells from damage .

Anti-inflammatory Effects

Research has shown that certain benzofuran derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. For example, compounds have been reported to reduce TNF levels by up to 93.8% in vitro . This suggests that this compound may also possess similar anti-inflammatory effects.

Study on Anticancer Activity

A study evaluated the cytotoxicity of various benzofuran derivatives against non-small cell lung carcinoma cells (A549). The most potent compounds exhibited IC50 values as low as 1.48 µM, indicating strong anticancer activity comparable to established chemotherapeutics .

Mechanistic Insights

In another investigation, researchers explored the apoptosis-inducing capabilities of benzofurans through ROS production and mitochondrial dysfunction. The study utilized flow cytometry to assess phosphatidylserine exposure, confirming that these compounds effectively trigger apoptotic pathways in cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.